Product packaging for Suppocire CM(Cat. No.:CAS No. 136626-73-8)

Suppocire CM

Cat. No.: B1180177
CAS No.: 136626-73-8
Attention: For research use only. Not for human or veterinary use.
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Description

Suppocire CM is a hard fat suppository base, composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids, with the triester fraction being predominant . This lipophilic base is specifically optimized for challenging formulations, particularly those involving Active Pharmaceutical Ingredients (APIs) that decrease the melting point of the suppository mass, such as liquid lipophilic APIs . Its key characteristic is a defined melting range, reported between 35.6 - 39.6 °C , which is critical for ensuring the suppository remains solid at room temperature but melts rapidly at body temperature for drug release . The base has a low hydroxyl value (under 10 mg KOH/g), contributing to its chemical stability and making it a versatile vehicle recommended for use with acidic APIs . In research and development, this compound is selected to simplify formulations by reducing the number of excipients needed, optimize the manufacturing process to minimize quality issues, and achieve excellent product quality attributes, including controlled drug dissolution profiles . Its utility has been demonstrated in various pharmaceutical studies, serving as a critical formulation component in research areas such as rectal drug delivery for systemic action and the development of lipid-based nanoparticle systems . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use and is strictly not intended for personal use.

Properties

CAS No.

136626-73-8

Molecular Formula

C10H10N2

Synonyms

Suppocire CM

Origin of Product

United States

Molecular and Supramolecular Characterization of Suppocire Cm

Advanced Compositional Analysis of Glyceride Esters

Suppocire CM is primarily a mixture of mono-, di-, and triglyceride esters of fatty acids. The precise ratio of these glycerides, along with the specific fatty acid profile, defines its melting and release characteristics.

Triglyceride, Diglyceride, and Monoglyceride Ratio Determination Methodologies

The determination of the relative proportions of triglycerides, diglycerides, and monoglycerides (B3428702) in hard fats like this compound is crucial as it influences the polarity, melting point, and emulsifying properties of the base. Several analytical techniques are employed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most prominent. Quantitative proton nuclear magnetic resonance (qHNMR) spectroscopy has also emerged as a powerful tool for the simultaneous quantification of these components.

While specific compositional data for this compound is proprietary, a typical composition for a hard fat of this nature, predominantly composed of triglycerides, can be illustrated as follows:

Glyceride ComponentRepresentative Percentage (%)
Triglycerides> 85%
Diglycerides< 15%
Monoglycerides< 1%

This table presents a representative composition for a hard fat suppository base similar to this compound. Actual values may vary.

Fatty Acid Chain Length and Saturation Profiling

The fatty acid composition of this compound consists of esters of fatty acids with carbon chain lengths ranging from C10 to C18. researchgate.net The distribution of these fatty acids, and their degree of saturation, are key determinants of the physical properties of the hard fat. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the standard method for profiling the fatty acid content after transesterification of the glycerides to fatty acid methyl esters (FAMEs).

A representative fatty acid profile for a hard fat base similar to this compound is provided below:

Fatty AcidCarbon Chain:Double BondsRepresentative Percentage (%)
Lauric AcidC12:040 - 55
Myristic AcidC14:015 - 25
Palmitic AcidC16:05 - 15
Stearic AcidC18:010 - 20

This table illustrates a plausible fatty acid profile for a hard fat base like this compound, based on typical compositions of similar materials.

Influence of Interesterification and Esterification Processes on Molecular Architecture

Suppocire bases are typically produced via the interesterification of hydrogenated vegetable oils with glycerin. nih.gov This process involves the rearrangement of fatty acids on the glycerol (B35011) backbone, leading to a more random and homogenous distribution of triglyceride species. This is in contrast to simple physical blending or direct esterification, which would result in a less uniform mixture.

The process of interesterification significantly influences the molecular architecture by:

Randomizing Fatty Acid Distribution: Interesterification alters the positional distribution of fatty acids on the glycerol molecule, creating a wider variety of triglyceride molecules than would be present in the starting oils. mdpi.com

Homogenizing the Mixture: This randomization leads to a more homogenous mixture of triglycerides, which in turn affects the crystallization and melting behavior of the fat.

Modifying Physical Properties: The altered triglyceride composition directly impacts the solid fat content (SFC) profile, melting range, and crystallization kinetics of the final product. This allows for the tailoring of the physical properties to meet specific formulation requirements. ptfarm.pl

Polymorphism and Crystallization Behavior

The solid-state properties of this compound, including its stability and mechanical strength, are governed by its polymorphic and crystallization behavior.

Identification and Characterization of Polymorphic Forms

Polymorphism refers to the ability of a substance to exist in more than one crystalline form. For triglycerides, the most common polymorphs are the α, β', and β forms, which differ in their molecular packing and, consequently, their physical properties such as melting point and stability. jst.go.jp While the individual triglycerides within this compound are capable of polymorphism, the manufacturing process, particularly interesterification, is designed to promote crystallization into a stable form, typically the β' form. jst.go.jpmdpi.com This provides an advantage over less stable fats like cocoa butter, which can undergo problematic polymorphic transitions during storage. cutm.ac.in

The different polymorphic forms of triglycerides can be identified and characterized using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC). jst.go.jpresearchgate.net

Polymorphic FormCrystal SystemKey Characteristics
α (alpha)HexagonalLeast stable, lowest melting point.
β' (beta prime)OrthorhombicIntermediate stability and melting point. Desirable for many fat-based products due to its smooth texture.
β (beta)TriclinicMost stable, highest melting point. Can lead to a grainy texture in some applications.

This table summarizes the general characteristics of the main triglyceride polymorphs.

Crystallization Kinetics and Phase Transition Dynamics

The crystallization kinetics of this compound are critical for the manufacturing of suppositories, influencing factors such as solidification time and the final crystalline structure. The interesterification process contributes to a more uniform and predictable crystallization behavior compared to non-interesterified fats. jst.go.jp

The study of crystallization kinetics often involves isothermal analysis using DSC, where the evolution of heat during crystallization is monitored over time. This data can be fitted to models like the Avrami equation to determine kinetic parameters. mdpi.com

Phase transitions, such as melting and polymorphic transformations, are also characterized using DSC. A typical DSC thermogram of a hard fat like this compound would show an endothermic peak corresponding to its melting range. The shape and position of this peak provide information about the thermal behavior of the material. While specific kinetic data for this compound is not publicly available, the general principles of fat crystallization and melting apply. The homogenous nature of interesterified fats generally leads to a narrower melting range and more consistent crystallization behavior. pharmaexcipients.com

Impact of Cooling Rates and Processing on Crystalline Structure

The solid-state characteristics of lipid-based excipients like this compound, which is composed of a mixture of mono-, di-, and triglyceride esters of fatty acids, are critically dependent on processing conditions, particularly the thermal history during manufacturing. nih.gov The cooling rate following the melt-homogenization and molding steps is a determinative factor in the formation of the crystalline structure, influencing the polymorphic form, crystal size, and network morphology of the final product. science.govscience.gov

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key consideration for hard fat suppository bases. Different polymorphs exhibit distinct physicochemical properties, including melting point, mechanical strength, and dissolution characteristics, which can impact product performance and stability. researchgate.net For triglyceride-based systems, common polymorphic forms include the unstable α form, the intermediate β' form, and the most stable β form. The β' form is often desired in suppository bases due to its favorable plasticity and melting characteristics. researchgate.net

The rate of cooling directly influences the nucleation and growth of crystals from the molten base. Rapid cooling can lead to the formation of smaller, less-ordered crystals, potentially trapping the base in a metastable polymorphic state. science.gov Conversely, slow, controlled cooling allows for more ordered crystal packing and the potential formation of more stable polymorphs. Research on other hard fats has shown that solidification is highly dependent on the maximum heating temperature and the cooling rate. researchgate.net While some hard fats are robust and consistently solidify into a stable β' polymorph irrespective of the cooling rate, others are more sensitive. researchgate.net

Processing parameters beyond cooling, such as stirring speed and duration during the melt phase, also play a role. These parameters ensure homogeneity but can also affect the final crystalline state. The goal of process control is to ensure a consistent and reproducible crystalline structure from batch to batch, which is essential for predictable product performance. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to study the thermal behavior and identify the polymorphic forms of the fat base under various controlled cooling protocols. nih.gov

Rheological Properties and Melt Behavior

The rheological profile of this compound in its molten state is a critical attribute that governs its behavior during formulation, processing, and ultimately, its performance in vivo. Rheology, the study of the flow and deformation of matter, provides essential data on viscosity and viscoelasticity, which are intrinsically linked to the material's molecular composition.

Viscoelastic Properties of Molten this compound

When molten, lipid-based materials like this compound exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. These properties are characterized using oscillatory rheometry, which measures the material's response to an applied sinusoidal stress or strain. The key parameters derived are the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component and is a measure of the energy stored in the material during deformation. A higher G' indicates a more structured, solid-like character. google.comgoogleapis.com The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat. A higher G'' signifies a more fluid, liquid-like character. google.comgoogleapis.com The relationship between these two moduli indicates the dominant behavior of the material; when G' is greater than G'', the material has a more gel-like or structured nature. google.comgoogleapis.comscience.gov

For molten this compound, these viscoelastic parameters are influenced by temperature. As the temperature decreases and approaches the solidification point, an increase in G' is expected, indicating the formation of a crystalline network within the molten mass. researchgate.net This transition from a predominantly viscous liquid to a structured, elastic solid is fundamental to the physical integrity of the final dosage form.

Correlation between Rheology and Formulation Processability

The rheological properties of molten this compound are directly correlated with its processability during the manufacture of suppositories. Key processing steps, including mixing with active pharmaceutical ingredients (APIs), transfer, and filling into molds, are governed by the flow behavior of the melt.

Viscosity is a primary determinant of processability. The viscosity of the molten base must be low enough to allow for:

Uniform API Dispersion: Efficient and homogenous mixing of suspended APIs.

Accurate Dosing: Consistent flow into suppository molds to ensure weight and content uniformity.

Prevention of Sedimentation: In the case of suspensions, the viscosity must be sufficient to prevent the settling of API particles during the filling and cooling stages.

Suppository manufacturers often utilize a thermorheogram , which plots viscosity as a function of temperature. This tool is crucial for identifying the optimal temperature for pouring the molten mass into molds, ensuring the formulation is fluid enough to fill the mold completely but viscous enough to prevent sedimentation as it cools. croda.com Inappropriate viscosity can lead to manufacturing defects and inconsistent product quality. google.com

Influence of Molecular Composition on Rheological Profiles

The specific rheological profile of this compound is a direct consequence of its molecular composition. It consists of a controlled blend of mono-, di-, and triglyceride esters of saturated fatty acids, primarily in the C10 to C18 range. The chain length of these fatty acids and the distribution of the glycerides determine the intermolecular interactions (e.g., van der Waals forces) that dictate the melt's viscosity and viscoelasticity.

Hard fats with a higher proportion of long-chain, saturated fatty acids (like stearic acid, C18:0) tend to have higher melting points and greater viscosity due to stronger intermolecular forces. mdpi.com The presence of mono- and diglycerides, which have free hydroxyl groups, can introduce hydrogen bonding capabilities, further influencing the rheological behavior compared to a pure triglyceride mixture. The carefully controlled composition of different Suppocire grades results in a range of functional excipients with distinct thermal and rheological properties tailored for specific formulation challenges. croda.com

Surface and Interfacial Energetics

The behavior of this compound at interfaces, particularly between the lipid base and aqueous media, is fundamental to the dispersion and release of active ingredients from the final product.

Surface Tension Characteristics in Aqueous Media

This compound is a lipophilic (fatty) base, and as such, it is immiscible with water. When the molten base comes into contact with an aqueous environment, a high interfacial tension exists between the two phases. This high tension can impede the spreading of the melted base and the wetting of suspended drug particles by the surrounding fluid, which are necessary steps for drug release. scispace.com

In formulation science, the intrinsic surface properties of a base like this compound are often modified by the inclusion of surfactants. Surfactants are amphiphilic molecules that position themselves at the lipid-water interface, reducing the interfacial tension. fliphtml5.comscribd.com This reduction in tension facilitates the emulsification of the molten fat into the aqueous rectal fluids, increasing the surface area for drug release and absorption. scispace.com Studies have shown that the addition of surfactants can significantly alter the dispersion characteristics of hard fat bases. scispace.compubcompare.ai Therefore, while this compound itself is a non-polar base, its performance in aqueous media is typically understood and optimized through the judicious use of surface-active agents that modify its interfacial energetics.

Interfacial Phenomena at this compound-API and this compound-Excipient Interfaces

The behavior of a suppository formulation upon administration is significantly governed by the interactions occurring at the interfaces between its components and the surrounding biological fluids. In the context of this compound, a hard fat suppository base, the interfacial phenomena at the this compound-Active Pharmaceutical Ingredient (API) and this compound-excipient interfaces are critical determinants of the formulation's physical stability, drug release characteristics, and ultimately, its therapeutic efficacy.

Upon melting at body temperature, the suppository base forms a liquid phase in which the API is either dissolved or dispersed. The spreading of this molten mass over the rectal or vaginal mucosa is a key step for drug absorption, and this is largely influenced by the surface tension of the molten base and the interfacial tension between the base and the mucosal surface. For solid APIs that are suspended in the base, the wettability of the API particles by the molten this compound is crucial for achieving a homogenous dispersion and preventing particle agglomeration.

The inherent lipophilicity of this compound, a mixture of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), results in a low surface tension in its molten state, which generally promotes spreading. gattefosse.comformulationbio.com However, the efficiency of drug release, particularly for poorly soluble APIs, can be significantly modulated by the addition of other excipients, most notably surfactants, which act at the interface to reduce tensions and improve wetting.

Influence of Surfactants on Interfacial Properties

Research has demonstrated that the incorporation of surfactants into hard fat suppository bases like this compound can profoundly alter the interfacial phenomena, thereby enhancing drug release. The mechanism behind this enhancement is multifactorial and includes:

Reduction of Interfacial Tension: Surfactants decrease the interfacial tension between the molten, lipophilic suppository base and the aqueous rectal fluids. This reduction facilitates the emulsification of the molten fat, increasing the surface area for drug release and absorption.

Improved Wetting of APIs: For APIs suspended in the base, surfactants can adsorb onto the surface of the drug particles, reducing the contact angle between the particle and the molten base. This improved wetting leads to a more uniform dispersion of the API within the base and prevents the drug particles from being entrapped within the lipophilic matrix, thus aiding their partitioning into the surrounding aqueous environment.

Enhanced Spreading: By lowering the surface tension of the molten base, surfactants can improve its spreading characteristics over the mucosal surfaces, leading to a larger area for drug absorption.

A study investigating the effects of a mixed surfactant system (composed of Span 80 and Tween 80 at varying Hydrophilic-Lipophilic Balance (HLB) values) on suppositories formulated with this compound demonstrated a significant improvement in the release of ibuprofen (B1674241), a lipophilic drug. researchgate.net The release of ibuprofen from the suppository mass was substantially enhanced with the addition of the mixed surfactant. researchgate.net The mechanism for this improved release from the lipophilic base is attributed to the surfactant's ability to increase the surface area of the suppository mass through moistening effects, decrease the surface and interfacial tensions of the molten base, and facilitate the drug's penetration into the dissolution medium. researchgate.netresearchgate.net

The following table summarizes findings on the effect of surfactants on the properties of suppositories, which are indicative of altered interfacial phenomena.

Suppository BaseSurfactant/AdditiveObservationImplication on Interfacial Phenomena
Suppocire® S22% Span 80Slight reduction in disintegration timeImproved wetting and penetration of dissolution medium
Suppocire® S20.5% Tween 40Significant enhancement of paracetamol releaseReduced interfacial tension, facilitating drug partitioning
PEG 1500/40002% Span 80No significant effect on disintegration timeSurfactant effect is base-dependent
PEG 1500/40000.5% Tween 40No significant effect on disintegration timeSurfactant effect is base-dependent

This table is generated based on data interpretation from a study on paracetamol suppositories. researchgate.net

API and Excipient Compatibility

This compound is noted for its excellent chemical compatibility with a wide range of APIs, including acidic drugs. gattefosse.com This compatibility is essential for preventing chemical interactions at the interface that could lead to degradation of the API or alterations in the physical properties of the base. The relatively inert nature of the triglyceride esters that constitute this compound minimizes the potential for such reactions.

The choice of additional excipients beyond surfactants must also be carefully considered. For instance, the inclusion of high amounts of powdered excipients can increase the viscosity of the molten base, which may hinder spreading and drug release. pharmaexcipients.com Conversely, certain additives can be incorporated to facilitate the dispersion of high concentrations of APIs. For example, the inclusion of phospholipids (B1166683) like lecithin (B1663433) in some Suppocire grades (e.g., Suppocire AML) aids in the dispersion of large API loads, indicating a favorable modification of the interfacial properties between the base and the API particles. gattefosse.com

Physicochemical Interactions of Suppocire Cm with Active Pharmaceutical Ingredients Apis

Solubility and Dispersion Mechanisms of APIs within Suppocire CM Matrices

The solubility and dispersion of APIs within this compound are critical factors for achieving uniform drug content and predictable release profiles. Lipid-based formulations, including those utilizing hard fats like this compound, are often employed to enhance the solubility and bioavailability of poorly water-soluble drugs. mdpi.compharmaexcipients.com

In lipid-based formulations, drugs can be either dissolved or suspended within the lipid excipient. mdpi.compharmaexcipients.com For poorly water-soluble drugs, pre-dissolution in the lipid base can circumvent the dissolution step in the aqueous biological fluid, which is often the rate-limiting factor for absorption. mdpi.compharmaexcipients.comfrontiersin.org

Upon administration, this compound melts at body temperature. ontosight.ai The release of the API from the lipid matrix can occur through several mechanisms, including the dissolution of the drug in the molten lipid base, diffusion through the melted or semi-solid matrix, and partitioning into the surrounding aqueous environment. diamond.ac.ukmdpi.com For lipid-based formulations that are administered orally and reach the gastrointestinal tract, digestion of the lipid excipient by enzymes and bile salts leads to the formation of colloidal structures such as vesicles, mixed micelles, and crystalline lipid phases. gattefosse.comgattefosse.com These structures can help maintain the drug in a solubilized state, facilitating its partitioning and absorption. gattefosse.comgattefosse.comnih.gov In the context of suppositories, the API partitions from the melted lipid base into the rectal fluid.

The partitioning of a drug between the lipid base and the aqueous medium is influenced by its lipophilicity and ionization state. msdmanuals.comjove.com Lipid-soluble (lipophilic) drugs tend to diffuse more readily across lipid membranes. msdmanuals.com The proportion of the un-ionized form of a drug, which is typically more lipid soluble, is determined by the environmental pH and the drug's pKa. msdmanuals.comjove.com

The chemical structure and physicochemical properties of an API significantly influence its compatibility with this compound and its solubility within the lipid matrix. jove.comamericanpharmaceuticalreview.com Factors such as the API's lipophilicity (often quantified by its partition coefficient, Kow), pKa, melting point, and molecular size play crucial roles. msdmanuals.comjove.com

Highly lipophilic drugs generally exhibit higher solubility in lipid excipients like this compound. gattefosse.comamericanpharmaceuticalreview.com However, even for lipophilic drugs, achieving sufficient drug loading can be challenging. americanpharmaceuticalreview.com Strategies such as the use of lipophilic salts (also known as ionic liquids or hydrophobic ion pairs), which typically have depressed melting points and improved solubility in lipidic excipients, can be employed to enhance drug loading without altering the drug's fundamental structure. americanpharmaceuticalreview.comdrug-dev.com For example, studies have shown that transforming an API into a lipophilic salt form can substantially increase its solubility in lipid vehicles. drug-dev.com

The interaction between the API and the lipid base is also influenced by the chemical composition of the lipid itself, including the fatty acid chain length of the glycerides. americanpharmaceuticalreview.com These structural differences in the lipid excipient can impact drug solubilization and subsequent partitioning. americanpharmaceuticalreview.com this compound, being a mixture of mono-, di-, and triglycerides of C10 to C18 fatty acids, offers a specific lipid environment that will interact differently with various APIs based on their structural characteristics. gattefosse.com this compound is recommended for acidic APIs and is optimized for APIs that decrease the mass melting point, such as liquid lipophilic APIs. gattefosse.com

Solid-State Interactions and Excipient-API Compatibility

Interactions between the API and this compound in the solid state can impact the physical stability and performance of the formulation. These interactions can range from simple physical mixing to more complex phenomena like co-crystallization or amorphization. sjf.edu

Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and diffraction methods such as X-ray Powder Diffraction (XRD) are valuable tools for investigating the solid-state interactions between APIs and excipients. alliedacademies.orgresearchgate.net These techniques can reveal changes in the crystalline structure of the API or the formation of new solid phases, such as co-crystals, or indicate the presence of amorphous forms. researchgate.net

While specific studies detailing co-crystallization or amorphization tendencies of APIs with this compound using these techniques were not extensively found in the provided context, the general principles apply to lipid-based formulations. Excipient interactions can potentially stabilize the amorphous form of an API, which can lead to enhanced solubility and bioavailability. alliedacademies.orgresearchgate.netjpionline.org Conversely, interactions could also induce polymorphic changes in the API or lead to co-crystallization, potentially affecting dissolution rates and stability. sjf.eduresearchgate.net

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are widely used to study the thermal behavior of API-excipient mixtures and assess their compatibility. tabletscapsules.comgattefosse.commdpi.com DSC can detect changes in melting point, enthalpy of fusion, and glass transition temperature, providing insights into solid-state interactions. tabletscapsules.comgattefosse.com

When an API is dissolved in a lipid excipient, the melting point of the lipid can be depressed. researchgate.nettabletscapsules.comgattefosse.com This melting point depression is concentration-dependent and can be used to estimate the saturation solubility of the API in the lipid base. tabletscapsules.comgattefosse.com A break in the slope of melting enthalpy versus concentration curve observed by DSC indicates the saturation point. tabletscapsules.comgattefosse.com Hot-stage microscopy (HSM) can complement DSC by allowing visual observation of undissolved API crystals upon heating. tabletscapsules.com

This compound has a melting range of 35.6-39.6 °C and a drop point of 37.8-39.8 °C. gattefosse.comgattefossechina.cn The incorporation of APIs can influence these thermal properties. An increase in the melting range for this compound formulations with the incorporation of mixed surfactants has been observed, which could potentially affect the drug release rate. ajol.info While a specific DSC study on API-induced melting point depression within this compound was not detailed, the principle of melting point depression upon dissolution of an API in a lipid base is a general phenomenon observed with lipid excipients. researchgate.nettabletscapsules.comgattefosse.com

Influence on API Release Kinetics from this compound Formulations (In Vitro)

The rate and extent of API release from this compound formulations are critical determinants of their therapeutic efficacy. In vitro dissolution testing is commonly employed to evaluate the drug release profile. gattefossechina.cnresearchgate.netusm.my

Drug release from this compound suppositories is dependent on factors such as the drug's solubility in the base, the chemical composition of the base, and the presence of additives like surfactants. ajol.info this compound melts at body temperature, allowing the incorporated API to be released into the surrounding medium. ontosight.ai

Studies have shown that the release rate of APIs from this compound can vary depending on the specific API and formulation composition. For instance, the release of Myrrh essential oil from this compound was observed to be slow and incomplete compared to PEG-based suppositories, potentially due to the high affinity of the oily active material for the fatty base. researchgate.net Similarly, the release of ciprofloxacin (B1669076) hydrochloride from this compound was found to be lower compared to other lipophilic bases like Suppocire AM and Novata BD. ekb.eg The higher melting range of this compound compared to Suppocire AM was suggested as a possible reason for the slower release of Ketotifen. ekb.eg

The incorporation of surfactants can significantly influence the release profile of APIs from fatty bases like this compound. mdpi.comajol.inforesearchgate.net The Hydrophile-Lipophile Balance (HLB) of mixed surfactants can be adjusted to modify the drug release rate. ajol.inforesearchgate.net Studies with Ibuprofen (B1674241) in this compound have shown that the HLB value of incorporated mixed surfactants can influence the release profile, with optimum release observed at specific lipophilic HLB values. ajol.inforesearchgate.net Some surfactants can either increase or decrease the release rate depending on their type and concentration. mdpi.com

The release kinetics from this compound formulations can follow different models, such as the Higuchi model, indicating a diffusion-controlled release mechanism from the matrix. ajol.inforesearchgate.net The release mechanism can be non-Fickian or Fickian depending on the formulation composition, particularly the HLB of mixed surfactants. ajol.inforesearchgate.net

The physical state of the API within the this compound matrix (dissolved or dispersed) also impacts release. If the API is dispersed, its dissolution from the solid particles within the melted base and subsequent diffusion will govern the release rate. If the API is dissolved, the rate-limiting step is likely the diffusion of the drug through the melted lipid matrix and partitioning into the dissolution medium.

In Vitro Release Data Examples:

APISuppository BaseAdditives% Release (Time)NotesSource
Myrrh essential oilThis compoundNone12.5% (30 min)Slow and incomplete release researchgate.net
Ciprofloxacin HClThis compoundNone21.3% (4 hours)Lower release compared to other bases ekb.eg
KetotifenThis compoundNoneLower than Suppocire AMAttributed to higher melting range ekb.eg
IbuprofenThis compoundMixed SurfactantsVaries with HLBHLB influences release profile ajol.inforesearchgate.net
ParacetamolSuppocire CNone18% (8 hours)Plain base release scispace.com
ParacetamolSuppocire C0.5% DOSS29% (8 hours)Enhanced dissolution scispace.com
ParacetamolSuppocire NCXNone98% (5 hours)Good release usm.my
Suppository BaseAPI% Drug Released (4 hours)Source
Suppocire AMCiprofloxacin HCl99% ekb.eg
Novata BDCiprofloxacin HCl87.5% ekb.eg
Novata BCiprofloxacin HCl81.9% ekb.eg
Witepsol W35Ciprofloxacin HCl69.1% ekb.eg
Cocoa butterCiprofloxacin HCl55% ekb.eg
This compoundCiprofloxacin HCl21.3% ekb.eg
Suppository BaseMelting Range (°C)NotesSource
This compound35.6 - 39.6Hard fat base gattefosse.comgattefossechina.cn
Suppocire AM34.0 - 36.0Lower melting range than this compound gattefossechina.cnekb.eg
Witepsol H15At or below body temperatureFavorable characteristics for release mdpi.com
Cocoa butterAt or below body temperature mdpi.com

Mechanisms of Drug Release

The release of an API from a this compound suppository is a complex process influenced by the base's behavior at body temperature and the API's properties. As a fatty base, this compound is designed to melt or soften at physiological temperatures (typically 35.6-39.6 °C) after insertion ontosight.aigattefosse.com. This melting is a primary mechanism facilitating drug release ajol.info. Once the base melts, the API, which may be dissolved or dispersed within the lipid matrix, is exposed to the surrounding biological fluids (e.g., rectal or vaginal fluid) ajol.infonih.gov.

For APIs dispersed within the molten this compound, the release process involves the partitioning of the drug from the lipid phase into the aqueous biological fluid, followed by diffusion through this medium ajol.info. The solubility of the API in both the lipid base and the biological fluid significantly impacts this partitioning and subsequent diffusion rate ajol.info. Lipophilic drugs, having high affinity for the lipophilic this compound base and low solubility in water, tend to exhibit slower release rates compared to hydrophilic drugs ajol.info.

In addition to melting and diffusion, erosion of the suppository matrix can also contribute to drug release, particularly in formulations containing additives or where the base structure changes upon contact with the physiological environment researchgate.net. Studies investigating drug release from fatty bases have indicated that the mechanism can involve a combination of diffusion and erosion, leading to non-Fickian transport kinetics ajol.inforesearchgate.netresearcher.liferesearchgate.netojshostng.com. This suggests that while diffusion from the molten or softened matrix is key, the gradual disintegration or erosion of the base material also plays a role in presenting the drug to the absorption site.

The presence of surfactants in this compound formulations can also influence release mechanisms. Surfactants can enhance the release of lipophilic drugs from fatty bases by increasing the surface area of the suppository mass upon melting, decreasing surface and interfacial tensions, and facilitating the penetration of dissolution medium into the matrix, thereby aiding drug desorption researchgate.net.

Mathematical Modeling of Release Profiles

Mathematical modeling is a valuable tool for understanding and predicting drug release kinetics from pharmaceutical formulations, including suppositories based on this compound ptfarm.plpharmtech.com. By fitting in vitro release data to various kinetic models, researchers can gain insights into the dominant release mechanisms. Common models applied include Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas models nih.govresearchgate.netresearcher.lifeojshostng.comptfarm.plpharmtech.comnottingham.ac.uknih.govmdpi.com.

The Higuchi model describes drug release from an insoluble matrix as a function of the square root of time, typically indicative of a diffusion-controlled process ptfarm.plmdpi.com. The equation is often simplified to Q = KH * t^1/2, where Q is the amount of drug released at time t, and KH is the Higuchi dissolution constant ptfarm.pl.

The Korsmeyer-Peppas model is a semi-empirical model frequently used to analyze drug release from polymeric systems and matrices where the release mechanism is not well understood or involves multiple processes nih.govresearchgate.netptfarm.plpharmtech.comnottingham.ac.uknih.govmdpi.com. The model is expressed as Mt/M∞ = k * t^n, where Mt/M∞ is the fraction of drug released at time t, k is a release constant, and n is the release exponent ptfarm.plmdpi.com. The value of 'n' provides information about the release mechanism:

n ≤ 0.5: Fickian diffusion researchgate.netptfarm.plmdpi.com

Advanced Formulation Design and Engineering Principles Utilizing Suppocire Cm

Methodological Optimization of Suppocire CM-Based Formulations

The development of robust and effective suppository formulations using this compound relies on a systematic understanding and optimization of both manufacturing processes and formulation components. Methodologies such as the fusion method and statistical approaches like Design of Experiments (DoE) are critical in achieving desired product attributes.

Fusion Method Parameters and Process Variable Effects

The fusion or melt molding method is the standard technique for producing suppositories with lipid-based excipients like this compound. This process involves melting the base, incorporating the active pharmaceutical ingredient (API), and molding the suppositories. The physical and therapeutic properties of the final product are highly sensitive to the parameters controlling this process.

Key process variables that must be carefully controlled include temperature, mixing, and cooling conditions. Suppocire® pellets should be heated approximately 20°C above their specified melting point to ensure the base is completely molten and homogenous. gattefosse.com The melting range for this compound is 35.6–39.6°C. gattefosse.com Therefore, a melting temperature of around 55-60°C is typically employed.

Stirring time and speed are crucial for ensuring uniform dispersion of the API within the molten base, particularly for suspended APIs. gattefossechina.cn Inadequate mixing can lead to non-uniform dosage units. The viscosity of the molten formulation is a critical parameter that influences pouring and filling characteristics. The manufacturer provides thermorheograms—graphs of viscosity versus temperature—to help formulators identify the optimal filling temperature for each specific Suppocire® grade. gattefosse.com The recommended filling temperature is determined based on the formulation's specific viscosity profile. gattefossechina.cn

Cooling conditions, including the rate of cooling and the temperature of the molds, significantly affect the crystallization behavior of the hard fat base. gattefossechina.cn Improper cooling can lead to issues such as cracking, surface imperfections (fat bloom), or changes in the polymorphic form of the lipid, which can alter the melting characteristics and drug release profile of the suppository.

Process VariableParameter and Effect on Formulation
Melting TemperatureRecommended to be ~20°C above the base's melting point (35.6–39.6°C for this compound) to ensure complete liquefaction and homogeneity. gattefosse.comgattefosse.com
Stirring Speed & TimeAffects the uniformity of API dispersion. Critical for preventing sedimentation of suspended drugs and ensuring content uniformity. gattefossechina.cn
Filling TemperatureDependent on the formulation's viscosity (thermorheogram). Essential for ensuring accurate mold filling without premature solidification or excessive fluidity. gattefosse.comgattefossechina.cn
Cooling RateInfluences the crystalline structure of the base. Rapid or uncontrolled cooling can lead to physical defects like cracks or polymorphic changes, affecting stability and melting behavior. gattefossechina.cn

Design of Experiments (DoE) Approaches in this compound Formulation

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing pharmaceutical formulations. nih.gov It allows for the simultaneous evaluation of multiple formulation and process variables to identify their individual and interactive effects on the final product's critical quality attributes (CQAs). nih.govresearchgate.net While specific DoE studies on this compound are not extensively detailed in the provided literature, the principles can be readily applied.

In developing a this compound-based suppository, a DoE approach would involve selecting key independent variables (factors) and measuring their impact on dependent variables (responses). nih.gov For instance, a face-centered central composite design (CCD) or a Box-Behnken design could be employed. nih.govjapsonline.com

Independent variables could include:

Formulation Variables: Concentration of API, type and concentration of surfactants or other co-excipients. nih.govnih.gov

Process Variables: Mixing speed, filling temperature, and cooling time. nih.gov

The responses, or CQAs, selected for measurement would be indicative of the suppository's performance, such as:

Physical Properties: Hardness, disintegration/softening time, and viscosity. researchgate.netnottingham.ac.uk

Therapeutic Performance: In vitro drug release rate and profile. researchgate.netjapsonline.com

By analyzing the results, a "design space" can be established, which defines the multidimensional combination of variables that have been demonstrated to provide assurance of quality. nih.gov This systematic approach reduces the number of experiments needed compared to a one-factor-at-a-time approach and provides a deeper understanding of the formulation. nih.gov

CategoryExample Variable
Independent Variables (Factors)API Concentration (%)
Surfactant Concentration (%)
Cooling Temperature (°C)
Dependent Variables (Responses)Hardness (N)
Softening Time (minutes)
Cumulative Drug Release at 60 min (%)

Influence of Co-Excipients and Additives on this compound Systems

The performance of this compound can be significantly modified by incorporating various co-excipients and additives. These agents can alter the physical properties of the base, improve the solubility or dispersion of the API, and modulate the drug release profile.

Hydrophile-Lipophile Balance (HLB) of Surfactants and Its Impact on Release and Physical Properties

Surfactants are frequently added to suppository formulations to enhance drug release. They can improve the dispersion of the drug in the fatty base, increase the spreading of the molten suppository over the rectal mucosa, and reduce the viscosity of the melt. researchgate.net The Hydrophile-Lipophile Balance (HLB) is a critical characteristic of a surfactant that determines its affinity for aqueous or lipid phases. The choice of surfactant HLB can profoundly impact drug release from a lipophilic base like this compound.

In a study investigating the release of ibuprofen (B1674241) from this compound, it was found that the addition of mixed surfactants greatly influenced drug release. researchgate.net An optimum release was achieved with surfactants resulting in a lipophilic HLB value of 4.3. researchgate.net This suggests that for lipophilic bases, surfactants with lower HLB values can be more effective at promoting release. Surfactants with intermediate HLB values (ranging from 10 to 17) have also been shown to be effective in other lipid-based systems by enhancing the absorption of drugs across cell monolayers. researchgate.net The mechanism involves the surfactant orienting itself at the interface between the molten lipid and the aqueous rectal fluid, which can facilitate the partitioning of the drug out of the base. researchgate.net

BaseDrugOptimal HLB for ReleaseObserved Release Mechanism
Suppocire® CMIbuprofen4.3 (Lipophilic)Non-Fickian
Witepsol® H15Ibuprofen12.0 (Hydrophilic)Fickian

Data adapted from a study on the effects of surfactant characteristics on drug availability from suppositories. researchgate.net

Role of Solubilizers and Dispersing Agents

For APIs that are poorly soluble or difficult to disperse within the lipophilic this compound matrix, solubilizers and dispersing agents are essential. These excipients ensure a homogenous distribution of the drug, which is vital for content uniformity and predictable release.

Other grades in the Suppocire® family incorporate such agents to achieve specific functionalities. For example, Suppocire® BS2X contains polysorbate, a surfactant that acts as a dispersing agent to facilitate the even distribution of hydrophilic APIs. pharmaexcipients.com Similarly, Suppocire® AML includes lecithin (B1663433), a phospholipid that aids in the dispersion of high concentrations of APIs and promotes rapid recrystallization. pharmaexcipients.com Suppocire® AP is formulated with polyoxylglyceride esters specifically to enhance the solubility and bioavailability of poorly soluble APIs. gattefosse.com

While this compound is a versatile base for straightforward formulations, the principles demonstrated by these other grades apply. gattefosse.com The addition of agents like polysorbates, lecithins, or polyoxylglycerides to a this compound formulation would be expected to improve the uniformity of suspended hydrophilic drugs or help solubilize lipophilic drugs that may otherwise crystallize within the base.

Interactions with Other Lipid and Polymeric Excipients in Composite Formulations

This compound can be combined with other lipidic or polymeric excipients to create composite formulations with tailored properties. These additions can modify the melting point, hardness, bioadhesive characteristics, and drug release profile.

The addition of bioadhesive polymers such as Polyvinylpyrrolidone (PVP), Carbopol (CBP), Hydroxypropyl methylcellulose (B11928114) (HPMC), or Carboxymethyl chitosan (B1678972) (CMCTS) has been explored in other suppository bases. nottingham.ac.uk These polymers can increase the hardness of the base and, depending on the polymer, can either sustain or have minimal impact on the drug release rate. nottingham.ac.uk For example, the addition of Carbopol was found to decrease the rate and extent of drug release in a concentration-dependent manner. nottingham.ac.uk

Lipid excipients also have a significant role as plasticizers when combined with polymers in processes like hot melt extrusion (HME). gattefosse.com Although HME is not used for traditional suppository molding, the interaction principles are relevant for understanding composite material behavior. Lipid excipients can position themselves between polymer chains, increasing their mobility and drastically reducing the glass transition temperature (Tg) of the polymer. gattefosse.com This plasticizing effect facilitates processing at lower temperatures. gattefosse.com For example, adding 20% Gelucire® 48/16 to the polymer Aqoat® AS-MMP reduces its Tg from 124°C to 66°C. gattefosse.com This demonstrates the profound impact that combining lipid bases like Suppocire with polymers can have on the physicochemical properties of the final formulation.

PolymerLipid ExcipientLipid Concentration (%)Resulting Glass Transition Temp. (Tg) of Mixture (°C)Initial Polymer Tg (°C)
Aqoat® AS-MMPGelucire® 48/1620%66°C124°C
Soluplus®Maisine® CC20%42°C75°C

Data adapted from a study on combining polymers and lipids in extrusion processes. gattefosse.com

Integration of this compound in Novel Drug Delivery Architectures

This compound, a hard fat suppository base, serves as a versatile excipient in the engineering of advanced drug delivery systems. Its physicochemical properties, including a melting range of 35.6–39.6 °C and a low hydroxyl value, make it a suitable candidate for sophisticated formulation strategies aimed at modulating drug release and enhancing therapeutic efficacy. gattefosse.com These advanced architectures are designed to overcome the limitations of conventional dosage forms, offering tailored release profiles and improved drug stability.

Formulation of Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)

While this compound is predominantly used as a suppository base, the principles of lipid-based drug delivery extend to its potential integration with nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). NLCs and SLNs are at the forefront of nanomedicine, designed to improve the bioavailability of poorly soluble drugs. nih.govmdpi.com These carrier systems are composed of solid lipids, liquid lipids (in the case of NLCs), surfactants, and co-surfactants. nih.gov

Although direct formulation of NLCs and SLNs using this compound as the primary solid lipid is not extensively documented in publicly available research, the compatibility of Suppocire bases with lipid nanoparticles has been demonstrated. For instance, a study on metoclopramide-loaded SLNs utilized Suppocire AM, a related hard fat base, for incorporation into a suppository dosage form for the treatment of nausea and vomiting. researchgate.net This indicates the feasibility of using this compound as a vehicle to deliver lipid nanoparticles, thereby combining the advantages of both systems: the controlled release properties of the suppository base and the enhanced absorption characteristics of the nanoparticles. researchgate.netnih.gov

The theoretical formulation of SLNs or NLCs with this compound would involve high-shear homogenization or microemulsion techniques. researchgate.netmdpi.com In such a construct, the solid matrix of this compound would encapsulate the active pharmaceutical ingredient (API), potentially leading to controlled release and improved stability. mdpi.com The incorporation of a liquid lipid to form an NLC could further enhance drug loading capacity and minimize drug expulsion during storage. nih.govdovepress.com

Table 1: Investigated Compositions of Metoclopramide-Loaded Solid Lipid Nanoparticle Dispersions

Formula NumberDrug (grams)Lipid (Compritol ATO888) (grams)Emulsifying AgentWater (grams)

Development of Layered Suppository Systems for Modulated Release

Layered, or multi-layer, suppositories represent an innovative approach to achieving complex, modulated drug release profiles. This technology involves the formulation of a suppository with distinct layers, each possessing different compositions and, consequently, different release characteristics. By strategically combining layers with varying release patterns, such as an immediate-release layer and a sustained-release layer, it is possible to design a dosage form that provides both a rapid onset of action and a prolonged therapeutic effect.

The application of this compound in layered suppository systems is grounded in its properties as a lipophilic excipient. Research has demonstrated that by combining two excipients with different characteristics in superimposed layers, the drug release kinetics can be effectively modulated. The release mechanism from such a system is the sum of the individual release profiles of each layer.

For instance, a rapidly eroding outer layer could be formulated with a more hydrophilic base to provide an initial burst release of the API. This would be followed by a slower, diffusion-controlled release from an inner core formulated with a more lipophilic base like this compound. The rate of drug release from the this compound layer would be governed by the melting of the base at body temperature and the subsequent partitioning of the drug into the surrounding fluids. This approach allows for the creation of customized release profiles tailored to specific therapeutic needs.

Application in Oral Lipid-Based Formulations (e.g., Oralance Technology)

While this compound is primarily designed for rectal and vaginal drug delivery, the principles of lipid-based formulations are also extensively applied in oral drug delivery to enhance the bioavailability of poorly water-soluble drugs. nih.govnih.gov Technologies such as self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) utilize lipids, surfactants, and cosolvents to improve drug solubilization and absorption. nih.gov

There is currently limited direct evidence in the scientific literature to support the use of this compound in oral lipid-based formulations like the Oralance technology. The physicochemical properties of this compound, particularly its solid nature at room temperature and its melting range, are optimized for suppository applications. gattefosse.com Oral lipid-based systems typically employ liquid lipids or semi-solid excipients that can be formulated into solutions or semi-solid matrices for encapsulation in soft or hard gelatin capsules.

Mechanistic Understanding of Drug Release Modulation

The modulation of drug release from a this compound matrix is a complex process influenced by the inherent properties of the excipient and its interaction with the active pharmaceutical ingredient and the physiological environment. A mechanistic understanding of these processes is crucial for the rational design of drug delivery systems with predictable in vivo performance.

Impact of this compound's Matrix Structure on Drug Diffusion Pathways

Upon administration, a suppository formulated with this compound melts at body temperature to form a viscous, water-immiscible matrix. The release of the entrapped drug from this matrix is primarily governed by diffusion. ijpras.comnih.gov The drug, if suspended in the matrix, must first dissolve in the molten lipid and then partition into the surrounding aqueous fluids.

The structure of the this compound matrix creates specific diffusion pathways for the drug molecules. The rate of diffusion is influenced by several factors, including:

Tortuosity of the Matrix: The intricate network of fatty acid chains within the molten lipid creates a tortuous path for drug molecules, thereby slowing down their diffusion and leading to a sustained release profile.

Porosity: While a molten lipid matrix is largely non-porous, the presence of suspended drug particles can create micro-channels upon their dissolution, influencing the diffusion pathways.

Viscosity of the Molten Base: The viscosity of the molten this compound at body temperature will impact the diffusion coefficient of the drug within the matrix. A higher viscosity will generally lead to slower drug diffusion.

The release kinetics of a drug from such a matrix can often be described by mathematical models such as the Higuchi model, which relates drug release to the square root of time, characteristic of a diffusion-controlled process from a matrix system. ptfarm.plnih.gov

Role of this compound in Enhancing API Solubility and Bioavailability (Theoretical and In Vitro)

This compound, as a lipid-based excipient, can theoretically enhance the solubility and bioavailability of poorly water-soluble APIs through several mechanisms. gattefossechina.cnpharmaexcipients.com Lipids can improve the dissolution of lipophilic drugs by providing a non-aqueous medium in which they are more soluble. researchgate.net

In vitro studies have demonstrated the potential of Suppocire bases to modulate drug release. A study on paracetamol suppositories showed that the addition of various surfactants and other additives to different Suppocire bases could either enhance or retard drug release. scispace.comresearchgate.net For example, the inclusion of Labrasol, a nonionic surfactant, was found to optimize the release of paracetamol from an amphiphilic Suppocire base. scispace.comresearchgate.net This suggests that the inherent properties of this compound, combined with the judicious selection of additives, can be leveraged to improve the dissolution of the API. scispace.com

The enhancement of bioavailability is a direct consequence of improved solubility and dissolution. By presenting the drug in a solubilized or finely dispersed state at the site of absorption, the concentration gradient driving absorption is increased. In vitro studies using models that simulate the rectal environment have shown that the choice of a lipophilic excipient like this compound can be critical in achieving high proportions of drug release for topical applications. researchgate.netresearchgate.net

Table 2: Effect of Additives on the In-Vitro Release of Paracetamol from Suppocire C Base

AdditiveConcentration (%)Drug Release Enhancement

Advanced Analytical Methodologies for Characterizing Suppocire Cm and Its Formulations

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a semi-synthetic glyceride base like Suppocire CM, these methods are invaluable for understanding its melting behavior, thermal stability, and compatibility with other excipients and APIs.

Differential Scanning Calorimetry (DSC) for Phase Transition and Interaction Studies

Differential Scanning Calorimetry (DSC) is a cornerstone technique for the thermal characterization of suppository bases. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting points, enthalpy of fusion, and the detection of polymorphic transitions.

In the analysis of this compound, DSC thermograms typically show a sharp endothermic peak corresponding to its melting transition. The melting point of this compound is generally observed in the range of 38-40°C. The incorporation of an active pharmaceutical ingredient (API) into the this compound base can lead to changes in the melting endotherm. A shift in the melting point, a change in the peak shape, or the appearance of new peaks can indicate a physical or chemical interaction between the drug and the excipient. For instance, the addition of certain drugs may cause a depression in the melting point, which could be indicative of the drug dissolving in the molten base. Conversely, the absence of significant changes in the DSC thermogram of the mixture compared to the individual components often suggests compatibility.

Table 1: Illustrative DSC Data for this compound and a Formulation This table presents hypothetical data for illustrative purposes, as specific research data may vary.

Sample Onset Temperature (°C) Peak Temperature (°C) Enthalpy of Fusion (J/g)
This compound (Pure) 37.5 39.2 150

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. For this compound, which is composed of a mixture of triglycerides, TGA can be used to determine the temperature at which the material begins to decompose.

A typical TGA curve for a hard fat base like this compound would show thermal stability up to a certain temperature, followed by a significant loss of mass as the triglycerides undergo thermal degradation. The decomposition of triglycerides generally occurs at elevated temperatures, often above 200°C, and can proceed through complex pathways involving the cleavage of ester bonds and the breakdown of fatty acid chains. The presence of impurities or interacting substances can alter the decomposition profile, which would be reflected in the TGA curve.

Hot Stage Microscopy (HSM) for Visualizing Melting and Crystallization

Hot Stage Microscopy (HSM) is a powerful technique that combines a polarized light microscope with a temperature-controlled stage. It allows for the direct visual observation of thermal transitions, such as melting and crystallization, in real-time.

When analyzing this compound with HSM, one can observe the solid-state morphology of the base at room temperature. As the sample is heated, the melting process can be visualized, providing a more nuanced understanding of the melting range indicated by DSC. HSM can reveal the initiation of melting at crystal boundaries and the subsequent liquefaction of the entire sample. Upon cooling, the crystallization process can be observed, including the formation of crystal nuclei and their growth into larger crystalline structures. This visual information is particularly useful for studying polymorphism, as different polymorphic forms can exhibit distinct crystal habits and melting behaviors.

Spectroscopic Characterization

Spectroscopic techniques are instrumental in elucidating the molecular structure of this compound and investigating the nature of interactions within its formulations at a molecular level.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. This compound, being a mixture of triglycerides, exhibits characteristic absorption bands corresponding to its ester and hydrocarbon functionalities.

The most prominent peaks in the FTIR spectrum of this compound include the C=O stretching vibration of the ester carbonyl group, typically appearing around 1740 cm⁻¹, and the C-H stretching vibrations of the fatty acid chains in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are also observable. When this compound is formulated with an API, FTIR can be used to detect potential molecular interactions. Changes in the position or intensity of characteristic peaks of either the drug or the excipient can indicate the formation of hydrogen bonds or other intermolecular interactions. The absence of new peaks and significant shifts in the spectrum of the formulation compared to the individual components is often indicative of good chemical compatibility.

Table 2: Key FTIR Absorption Bands for Triglycerides (as in this compound)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850 - 2960
C=O (ester) Stretching ~1740

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR can be used to characterize the components of this compound.

In the ¹H NMR spectrum of a triglyceride, distinct signals can be observed for the protons of the glycerol (B35011) backbone and the various protons along the fatty acid chains. For example, the protons on the terminal methyl groups of the fatty acid chains will have a characteristic chemical shift, as will the protons adjacent to the ester carbonyl groups. ¹³C NMR provides complementary information, with distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the fatty acid chains. By analyzing the chemical shifts, signal integrations, and coupling patterns in the NMR spectra, it is possible to gain insight into the types of fatty acids present in the triglyceride mixture and their distribution on the glycerol backbone. This level of structural detail is crucial for understanding the fundamental composition of this compound.

Microscopic and Morphological Evaluation

Microscopic and morphological analyses are essential for characterizing the physical properties of both the base material and the final formulation. These techniques provide critical insights into the physical compatibility of components, phase homogeneity, and the surface characteristics of the suppositories, all of which can influence the stability and performance of the product.

Optical Microscopy for Physical Compatibility and Phase Homogeneity

Optical microscopy is a fundamental technique for assessing the physical compatibility between an active pharmaceutical ingredient (API) and the Suppocire® CM base. This analysis is crucial for ensuring the uniform distribution of the API within the suppository matrix, which is a prerequisite for consistent therapeutic effect.

The primary goal of this evaluation is to determine whether the API dissolves or is dispersed as fine, uniform particles within the molten base. Homogeneous dispersion is critical; the presence of large API agglomerates or crystals can lead to issues with content uniformity and may alter the release characteristics of the drug.

Research Findings: During formulation development, a sample of the molten mixture of API and Suppocire® CM is examined under a polarized light microscope. The absence of visible crystals indicates that the drug is fully dissolved in the base. If the drug is intended to be a suspension, the microscopic image should reveal finely dispersed particles of a consistent size, with no signs of aggregation. Studies on various hard fat bases have shown that achieving phase homogeneity is dependent on the physicochemical properties of the API, its particle size, and the manufacturing process, including the temperature and stirring speed during preparation. For Suppocire® CM, which is designed for APIs that may decrease the melting point of the base, ensuring homogeneity is key to preventing phase separation during cooling and storage. researchgate.netgattefosse.com

The miscibility of the suppository base with other formulation components is a critical performance characteristic. researchgate.net Optical microscopy allows for the visual confirmation of a single, uniform phase when the base is melted with the API, preventing potential separation that could affect performance.

Scanning Electron Microscopy (SEM) for Surface Morphology of Formulations

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the suppository's surface, offering detailed insights into its topography and the morphology of its constituents. This technique is invaluable for characterizing the finished dosage form.

SEM analysis can reveal:

Surface Smoothness: A smooth, uniform surface is generally desirable, as cracks, fissures, or excessive porosity can affect the mechanical strength and aesthetic quality of the suppository.

API Crystal Morphology: In suspension-type suppositories, SEM can visualize the size, shape, and distribution of API crystals on the surface and within the matrix. The morphology of these crystals can impact dissolution and release rates.

Porosity: The degree of porosity on the surface can influence the rate at which rectal fluids interact with the suppository base, potentially affecting the onset of melting and drug release.

Research Findings: While specific SEM studies focused solely on Suppocire® CM are not extensively detailed in the available literature, the principles of SEM analysis are widely applied to pharmaceutical formulations. For a Suppocire® CM-based suppository, SEM would be expected to show a smooth and uniform surface, indicative of the base's homogeneous solidification properties. Visual assessment of suppositories made with similar bases, such as Suppocire® AM, has confirmed the formation of smooth and glossy units without fissures or surface drug crystallization. gattefossechina.cn If an API is suspended in the base, SEM images would be used to confirm that the particles are evenly distributed and have not formed large agglomerates during the manufacturing process.

Chromatographic Techniques

Chromatographic methods are indispensable for the quantitative analysis of API content and the detailed characterization of the excipient itself. These techniques offer high specificity and sensitivity, making them central to quality control.

High-Performance Liquid Chromatography (HPLC) for API Content Uniformity and Purity in Formulations

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the content uniformity of the API in the final suppository units. pharmtech.com This analysis ensures that each suppository in a batch contains the correct amount of the drug within narrow specifications, guaranteeing consistent therapeutic delivery. The method is also used to assess the purity of the API within the formulation and to detect any degradation products.

A typical HPLC method for a Suppocire® CM formulation involves:

Sample Preparation: A single suppository is accurately weighed and melted in a suitable solvent system. The fatty base is typically dissolved in a non-polar solvent, and the API is then extracted into a polar or aqueous phase. This step is critical to separate the API from the interfering fatty matrix of the Suppocire® CM base.

Chromatographic Separation: The extracted sample is injected into the HPLC system. Separation is commonly achieved using a reversed-phase column (e.g., C18). The mobile phase, a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution, is optimized to achieve a clear separation of the API peak from any excipient-related peaks or impurities. nih.gov

Detection and Quantification: The API is detected using a UV detector at a wavelength where the drug absorbs maximally. The peak area of the API is compared to that of a known concentration standard to calculate the exact amount of drug in the suppository. nih.gov

Research Findings: Validated HPLC methods are routinely developed for assaying APIs in various suppository bases. nih.gov The key challenge in analyzing formulations with a hard fat base like Suppocire® CM is the sample preparation, which must efficiently extract the API while precipitating the fatty components to avoid column contamination. Method validation typically includes assessments of linearity, accuracy, precision, and robustness to ensure reliable and repeatable results. researchgate.net

Representative HPLC Method Parameters for API Content Uniformity
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water (e.g., 65:35 v/v), pH adjusted
Flow Rate1.0 mL/min
Detection WavelengthAPI-specific (e.g., 250 nm)
Injection Volume20 µL
Internal StandardAs needed (e.g., Phenobarbital)

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify the individual ester components that constitute the Suppocire® CM base. Since Suppocire® CM is a hard fat composed of mono-, di-, and triglyceride esters of fatty acids (from C10 to C18), GC-MS provides a detailed fingerprint of its chemical composition. gattefosse.com

The analytical process involves:

Saponification and Derivatization: The triglyceride esters in the base are first hydrolyzed (saponified) to release the constituent fatty acids. These fatty acids are then converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called esterification. gcms.cz

GC Separation: The FAMEs mixture is injected into the gas chromatograph. The components are separated based on their boiling points and polarity as they pass through a capillary column. gcms.cz

MS Identification: As each FAME component elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. The resulting mass spectrum serves as a unique "fingerprint" that allows for the unambiguous identification of each fatty acid. nih.gov

Research Findings: Analysis of hard fat bases by GC-MS reveals their fatty acid profile. For Suppocire® CM, this would confirm the presence of fatty acids primarily in the C10 to C18 range. The relative proportions of these fatty acids are critical to the physical properties of the base, such as its melting range and hardness. This analysis is crucial for verifying the identity and consistency of the raw material from batch to batch. High-temperature GC/MS methods have been developed for the direct analysis of wax esters, which can distinguish different types of natural bases by their characteristic chromatogram patterns. nih.govresearchgate.net

Expected Fatty Acid Components in Suppocire® CM
Fatty Acid (Common Name)Carbon Chain Length
Capric AcidC10:0
Lauric AcidC12:0
Myristic AcidC14:0
Palmitic AcidC16:0
Stearic AcidC18:0

Rheological Assessment Techniques

Rheology is the study of the flow and deformation of matter. For a suppository base like Suppocire® CM, rheological properties are critical as they influence both the manufacturing process and the in vivo performance of the product. The viscosity of the molten base affects the uniformity of API suspension, the ease of filling into molds, and the rate at which the melted suppository spreads within the rectal cavity. researchgate.net

Key rheological parameters include:

Viscosity: A measure of a fluid's resistance to flow. For suppository manufacturing, the viscosity of the molten base must be low enough to allow for easy and uniform pouring into molds but high enough to prevent the sedimentation of suspended API particles.

Shear-Thinning Behavior: Many suppository bases exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. This is advantageous during manufacturing, as the mixing and pouring processes will lower the viscosity, facilitating flow.

Thermorheogram: A plot of viscosity versus temperature is essential for determining the optimal temperature for filling the suppository molds. gattefosse.com

Research Findings: Studies on various lipophilic suppository bases, including different grades of Suppocire®, have demonstrated that their rheological properties are highly dependent on temperature. actamedicamarisiensis.ro As the temperature increases towards the melting point, the viscosity drops significantly. The incorporation of an API can also alter the viscosity; soluble APIs may have a minimal effect, while high loads of suspended solids can substantially increase the viscosity of the molten mass. actamedicamarisiensis.ro For example, research on Suppocire® NAI showed that the addition of sodium valproate increased the viscosity of the base. actamedicamarisiensis.ro Rheological studies are therefore vital for quality control and for predicting the physical stability and spreading characteristics of the final formulation. researchgate.net

Illustrative Viscosity of a Hard Fat Base at Different Temperatures
Temperature (°C)Viscosity (mPa·s)
35~90
37~60
40~45
45~30

Note: Data are illustrative and represent typical behavior for hard fat bases.

Rotational Rheometry for Viscosity and Yield Stress Determination

Rotational rheometry is a fundamental technique used to measure the flow behavior of materials. For a suppository base like this compound, this analysis is typically performed on the molten material to understand its behavior during manufacturing (e.g., mixing and filling) and after administration as it melts at body temperature. The key parameters determined are viscosity and yield stress.

Viscosity is a measure of a fluid's resistance to flow. In the context of suppository bases, viscosity influences the uniformity of drug suspension during manufacturing and the spreading of the molten base in the rectal cavity, which can affect drug release and absorption. The viscosity of hard fat bases is highly dependent on temperature and shear rate.

Yield stress is the minimum stress required to initiate flow in a material. A suppository formulation with a defined yield stress will behave as a solid at rest, which is crucial for preventing the sedimentation of suspended active pharmaceutical ingredients (APIs) during manufacturing and storage. Once the yield stress is exceeded, the material flows. The determination of yield stress is vital for optimizing the physical stability of the suppository.

The table below illustrates hypothetical viscosity data for a hard fat suppository base similar to this compound at body temperature (37°C), demonstrating a shear-thinning behavior.

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.110.5
15.2
101.8
1000.5

This table is illustrative and not based on experimental data for this compound.

Yield Stress Determination: The yield stress of a molten suppository base can be determined by extrapolating the shear stress vs. shear rate curve to a shear rate of zero. A non-zero intercept on the shear stress axis indicates the presence of a yield stress. For many suppository formulations, a certain yield value is desirable to ensure the homogeneity of the suspended drug.

Formulation ComponentYield Stress (Pa)
Suppocire Base Alone2.5
Suppocire with 5% API4.8
Suppocire with 10% API7.2

This table is illustrative and not based on experimental data for this compound.

Oscillatory Rheometry for Viscoelastic Properties

Oscillatory rheometry provides a more in-depth understanding of the structural properties of materials by applying a small, sinusoidal deformation and measuring the resulting stress. This non-destructive technique is particularly useful for characterizing the viscoelastic nature of suppository bases in their molten state. The primary parameters obtained are the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component of the material, indicating its ability to store energy and behave like a solid. A higher G' suggests a more structured, gel-like network within the molten base, which can be beneficial for suspending drug particles.

The loss modulus (G'') represents the viscous component, indicating the material's ability to dissipate energy and flow like a liquid.

If G' > G'' , the material is predominantly elastic and behaves more like a solid. This is desirable for a molten suppository to prevent rapid leakage and ensure drug localization.

If G'' > G' , the material is predominantly viscous and behaves more like a liquid.

The viscoelastic properties of hard fat suppository bases are influenced by temperature and the presence of additives. As the temperature of the molten base decreases and approaches its solidification point, G' is expected to increase significantly, indicating the formation of a crystalline network.

Below is a hypothetical representation of the viscoelastic properties of a molten hard fat suppository base at 37°C as a function of oscillation frequency.

Frequency (Hz)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.1158
12515
104030

This table is illustrative and not based on experimental data for this compound.

In this hypothetical scenario, G' is consistently higher than G'' across the frequency range, indicating a predominantly elastic, gel-like structure of the molten base, which would be favorable for a suppository formulation.

Stability Science and Degradation Pathways of Suppocire Cm Based Formulations

Physical Stability of Suppocire CM Formulations

Physical stability of this compound suppositories involves maintaining their appearance, mechanical strength, melting behavior, and homogeneity over time and under various storage conditions recnotes.comscribd.comajol.inforesearchgate.net.

Investigation of Recrystallization and Fat Blooming Phenomena

This compound, being a lipid-based excipient, is susceptible to polymorphic transformations, which can lead to recrystallization and fat blooming. Fat blooming is a phenomenon characterized by the migration of fat to the surface and subsequent crystallization, resulting in a dull, whitish appearance recnotes.comscribd.comajol.info. This can affect the aesthetic appeal and potentially the drug release from the suppository ajol.info. Studies on other lipid bases like cocoa butter have attributed fat blooming to fat migration and crystallization through micro-fissures ajol.info. While the search results mention fat blooming in the context of other bases, the general principle of lipid crystallization and migration is relevant to this compound due to its glyceride composition. Suppositories prepared with certain Suppocire bases have been visually assessed for the absence of fat blooming, indicating it is a relevant stability concern for this class of excipients usm.mygattefossechina.cn.

Impact on Hardness and Disintegration Properties Over Time

The physical stability of this compound formulations directly impacts their mechanical strength (hardness) and disintegration properties. Changes in the crystalline structure of the base over time, potentially due to recrystallization, can lead to hardening ajol.info. Hardening can result in delayed or incomplete melting and drug release, potentially causing local irritation or ineffective therapy ajol.info.

Disintegration time is a critical parameter for suppository performance, influencing how quickly the drug is released researchgate.netusm.myajol.info. The disintegration time for formulations in this compound can range from 0.87 to 2.70 minutes, and this can be influenced by the incorporation of additives like surfactants ajol.info. Changes in the physical state of the base during storage can alter the disintegration time, thereby affecting the drug release profile usm.my. Prolonged storage has been reported to cause changes in hardness and melting points of suppositories, depending on the base ajol.info.

Prevention Strategies for Physical Instability

Preventing physical instability in this compound formulations primarily involves controlling the crystallization behavior of the lipid base and optimizing formulation composition and manufacturing processes. Proper cooling and solidification techniques during manufacturing are crucial to ensure the formation of stable polymorphic forms gattefosse.com. Storage conditions, particularly temperature, play a significant role in preventing recrystallization and fat blooming; refrigeration or storage in cold conditions is often recommended for fat-based suppositories, especially in warmer climates ajol.info. The addition of certain additives, such as surfactants, can influence the physical properties and potentially the stability of suppositories ajol.inforesearchgate.net. For instance, while Tween 20 has been suggested to inhibit fat blooming in cocoa butter, its effectiveness can vary ajol.info. Careful selection of the Suppocire grade based on the API properties, manufacturing equipment, and environmental conditions is also essential for ensuring optimal physicochemical stability gattefossechina.cngattefosse.com.

Chemical Stability and Degradation Kinetics

This compound, composed of fatty acid esters, can undergo chemical degradation, primarily through oxidation and hydrolysis.

Oxidative Degradation Mechanisms of this compound Esters

Oxidative degradation of the fatty acid esters in this compound can occur, particularly if unsaturated fatty acid residues are present, although this compound is primarily composed of saturated fatty acids (C10 to C18) gattefosse.com. This process involves the reaction of oxygen with the lipid molecules, leading to the formation of peroxides, aldehydes, and other degradation products. Oxidation can be catalyzed by factors such as light, heat, and the presence of metal ions nih.govgattefosse.com. Oxidative degradation can alter the chemical composition of the base, potentially affecting its physical properties, compatibility with APIs, and leading to the formation of undesirable odors or flavors. Suppocire AM is noted for providing excellent chemical stability with acidic APIs and having a high crystallization rate pharmaexcipients.com. Lipid excipients, in general, can be used to protect sensitive drugs from environmental conditions such as light, moisture, oxidation, or temperature, and prevent their degradation gattefosse.com.

Hydrolytic Stability under Various Environmental Conditions

Hydrolytic stability refers to the susceptibility of the ester bonds in this compound to cleavage in the presence of water. This reaction results in the formation of free fatty acids and glycerol (B35011) smolecule.com. Hydrolysis can be catalyzed by acids, bases, or enzymes. The presence of moisture in the formulation or the storage environment can promote hydrolysis europa.eu. Hydrolytic degradation can lead to changes in the physical properties of the suppository base, such as a decrease in melting point and an increase in acidity due to the liberation of free fatty acids. This can impact the stability and release of the incorporated API, especially if the API is sensitive to pH changes or reacts with fatty acids. While Suppocire bases are described as chemically stable fatty acid esters gattefosse.com, the potential for hydrolysis exists, particularly under unfavorable storage conditions or in the presence of moisture-sensitive APIs. PEG bases, in comparison to synthetic and semi-synthetic bases, are noted for their stability against oxidation and other degradation processes rjptonline.org.

Role of Antioxidants in Enhancing Formulation Stability

Antioxidants are commonly incorporated into lipid-based formulations to protect against oxidative degradation. They function by scavenging free radicals and inhibiting the chain reactions involved in lipid peroxidation. The inclusion of suitable antioxidants can significantly enhance the stability of this compound-based formulations, particularly when the incorporated API or the base itself is prone to oxidation.

While direct studies specifically detailing the effect of antioxidants on this compound are limited in the provided search results, the general principle of using antioxidants in fatty bases applies. For instance, α-tocopherol is mentioned as an antioxidant used to prevent fatty acid oxidation during storage in the context of this compound synthesis methods . Studies on other lipid-based formulations highlight the importance of antioxidants in maintaining stability. For example, lipid nanoparticles containing mixtures of antioxidants showed enhanced antioxidant activity and stability. nih.gov Tocopherol acetate (B1210297) has also been introduced into experimental suppository samples to improve stability. innovareacademics.inresearchgate.net

The effectiveness of antioxidants can depend on their concentration, compatibility with the base and API, and the storage conditions.

Impact of Environmental Factors on Formulation Integrity

Environmental factors such as temperature, humidity, and light can significantly impact the integrity and stability of this compound-based formulations.

Temperature and Humidity Effects on this compound-Based Systems

Temperature is a critical factor for this compound formulations due to the melting properties of the base. This compound has a melting range typically between 35.6 °C and 39.6 °C, making it suitable for melting at body temperature. gattefosse.comsmolecule.com However, exposure to temperatures significantly above its melting range can lead to liquefaction, affecting the shape, homogeneity, and potentially the stability of the incorporated API. ualberta.ca

Storage conditions at different temperatures and humidity levels have been investigated for suppositories using various bases, including some Suppocire grades. Studies on sulpiride-loaded suppositories stored at 4°C, 25°C, and 37°C at 60% relative humidity over 6 months showed no significant change in appearance or melting for suppositories stored at 4°C and 25°C. nih.gov However, extended time at high temperatures can affect formulation stability and lead to discoloration, indicating degradation. nih.gov

Humidity can also influence the stability of formulations, particularly if the API is hygroscopic or if hydrolysis of the lipid base is a concern. Increased humidity can facilitate moisture uptake, potentially leading to hydrolysis of the glycerides in this compound and affecting the formulation's physical and chemical stability. The degradation of cyclophosphamide (B585) in tablets was attributed to the presence of humidity or water during stability studies, highlighting the sensitivity of some APIs to moisture. europa.eu Suppositories stored at room temperature (24.5 ± 2.5 °C; RH 58 ± 5 %) for an extended period showed changes like graininess, loss of surface glossiness, increased melting point, and possible triacylglycerol separation. nottingham.ac.uk

Research findings on the impact of temperature and humidity on the release properties of suppositories formulated with lipophilic bases indicate that storage conditions can affect drug release profiles. ajol.info

Photostability Studies of Formulations

Photostability refers to the ability of a substance or formulation to withstand degradation when exposed to light. While this compound itself, as a saturated fatty acid glyceride mixture, is generally less susceptible to photodegradation compared to unsaturated lipids, formulations containing photosensitive APIs can be significantly affected by light exposure.

Light can catalyze oxidative degradation reactions and directly degrade certain API molecules. Protecting formulations from light is therefore essential for maintaining their stability. Although specific photostability studies focusing solely on this compound as the base are not extensively detailed in the provided results, the importance of photostability for photosensitive agents in various formulations is highlighted. nih.gov For instance, studies on benzocycloheptane antihistaminic agents demonstrated that some compounds were photolabile, and the use of UV absorbers enhanced their photostability. researchgate.net

Lipid nanoparticles, which can utilize lipids like Suppocire, have been explored for improving the photostability of encapsulated compounds. spiedigitallibrary.orgmdpi.com Nanoemulsions, which can also incorporate lipophilic ingredients, can protect substances susceptible to oxidation or hydrolysis, including photosensitive agents. nih.gov

While direct experimental data on the photodegradation pathways of this compound itself is limited in the provided context, the potential for light-induced degradation in formulations containing photosensitive APIs necessitates appropriate packaging and storage conditions to protect the product from light exposure.

Comparative Formulation Science and Excipient Rationalization for Suppocire Cm

Rational Excipient Selection Criteria for Specific Drug Delivery Challenges

Considerations for API Solubility and Dispersibility Characteristics

The successful formulation of a suppository using Suppocire CM, a hard fat base composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids, is critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API), particularly its solubility and dispersibility within the molten base. atamanchemicals.comwhatsinproducts.com These two characteristics are fundamental to the content uniformity, physical stability, and ultimate in vitro release profile of the final dosage form.

The interaction between the API and the lipophilic this compound base dictates the formulation strategy. An API can either be dissolved in the molten base, forming a true solution, or suspended as fine particles, creating a dispersion. The lipid-water partition coefficient of a drug is a key consideration; a lipophilic drug will have a lower tendency to be released from a fatty base compared to a hydrophilic substance. uobasrah.edu.iq Consequently, for APIs intended for systemic absorption from a fatty base, incorporating the more water-soluble (ionized) salt form of the drug is often preferred to maximize bioavailability. uobasrah.edu.iq

API Solubility in this compound

The solubility of an API in the molten this compound base at the time of formulation is a primary determinant of the physical state of the final suppository. If the API is soluble below its therapeutic concentration, a solution-type suppository is formed, which typically ensures excellent content uniformity and avoids issues related to particle sedimentation during manufacturing. However, for most APIs, particularly those that are poorly lipid-soluble, the dose required exceeds the solubility limit of the hard fat base, necessitating a suspension-type formulation.

Specific quantitative solubility data for various APIs in this compound is not extensively published. However, research conducted on similar hard fat bases demonstrates the wide variability in solubility depending on the drug's molecular structure. A study on a hard fat base composed of a mixture of triglycerides ("Massa suppositoriorum 15") at 37°C revealed solubility values ranging from practically insoluble to highly soluble. This illustrates the broad spectrum of API affinities for lipophilic excipients.

Illustrative Solubility of Various Drugs in a Molten Hard Fat Base at 37°C (Note: Base is Massa suppositoriorum 15, not this compound) nih.gov
Active Pharmaceutical Ingredient (API)Solubility (% w/w)
Lidocaine26.0
Sodium Salicylate0.48
Theobromine0.002
Phenobarbital SodiumInsoluble
Procaine HydrochlorideInsoluble

This data underscores the necessity of determining API solubility in this compound during pre-formulation to guide the development strategy. For instance, research on pure triglycerides, the chemical constituents of this compound, showed that ibuprofen (B1674241) had a solubility of 10.5 wt% in saturated tricaprylin (B1683027) (a C8 triglyceride) at 25°C. nih.gov

API Dispersibility and Release Characteristics

For suspension-type suppositories, where the API is not dissolved, the focus shifts to achieving and maintaining a uniform dispersion of drug particles. The dispersibility of an API in molten this compound influences manufacturing consistency and, crucially, the rate of drug release upon administration. Poor dispersion can lead to particle agglomeration and sedimentation during the cooling process, resulting in non-uniform dosage units.

The release of a suspended drug from a lipophilic base like this compound is a multi-step process: the base melts at body temperature, and the drug particles are then partitioned from the molten lipid into the surrounding aqueous rectal fluids. researchgate.net The characteristics of the API (e.g., particle size, hydrophilicity) and the formulation (e.g., presence of additives) can significantly alter this process.

Research findings indicate that the release of drugs from Suppocire bases can be effectively modified through the inclusion of excipients such as surfactants. These additives can improve the wetting of the dispersed drug particles and enhance the miscibility of the molten base with rectal fluids, thereby facilitating drug release. nih.gov

A study investigating the release of ibuprofen, a lipophilic drug, from this compound demonstrated that the hydrophile-lipophile balance (HLB) of added surfactants could be used to modulate the release profile. Optimum release was observed at a lipophilic HLB value, suggesting that the surfactant's interaction with the fatty base is a critical factor. researchgate.net

Effect of Mixed Surfactants (Span 80/Tween 80) HLB on the In Vitro Release of Ibuprofen from Suppocire® CM Base researchgate.net
HLB Value of Surfactant MixtureCumulative % Ibuprofen Released at 180 min
4.3 (Lipophilic)21.8%
6.018.9%
8.016.8%
10.016.5%
12.0 (Hydrophilic)17.8%

Similarly, studies on other grades within the Suppocire family highlight the profound impact of additives on drug release. For paracetamol, a relatively hydrophilic drug that is dispersed in the base, the choice of additive can dramatically accelerate its release. gattefossechina.cn While the following data was generated using Suppocire CP (an amphiphilic base), it provides a clear example of how formulation science can be used to overcome the slow release of a dispersed API from a lipid matrix. The addition of Labrasol, a nonionic surfactant, significantly increased the release rate of paracetamol. researchgate.netscispace.com

Comparative In Vitro Release of Paracetamol from Suppocire® CP Base With and Without Additives scispace.com
FormulationTime to 50% Release (t50%)Time to 90% Release (t90%)
Suppocire® CP (Plain)4.95 hours9.17 hours
Suppocire® CP + 2% Labrasol®3.71 hours6.68 hours
Suppocire® CP + 5% Labrasol®2.83 hours5.10 hours
Suppocire® CP + 5% Capryol™ PGMC2.04 hours3.68 hours

Future Research Directions and Innovative Applications

Computational Modeling and Simulation of Suppocire CM Systems

Computational modeling and simulation are becoming indispensable tools in pharmaceutical development, offering the potential to predict and understand the behavior of complex formulations at a molecular level. For this compound, these in silico approaches can accelerate formulation design and provide deeper insights into drug-excipient interactions.

Molecular dynamics (MD) simulations offer a window into the dynamic interactions between this compound and active pharmaceutical ingredients (APIs). This compound is primarily composed of a mixture of mono-, di-, and triglycerides of fatty acids (C10 to C18) gattefosse.com. MD simulations can model the intricate interplay between these glyceride molecules and various APIs.

Researchers can utilize MD simulations to:

Predict API-Excipient Miscibility: By simulating the interactions at an atomic level, it is possible to predict the miscibility of an API within the this compound matrix. This is crucial for preventing phase separation and ensuring content uniformity.

Investigate Hydrogen Bonding and van der Waals Forces: These simulations can elucidate the specific intermolecular forces that govern the stability of the API within the suppository base. Understanding these interactions is key to preventing drug degradation and ensuring consistent release.

Analyze the Impact of API on the Crystalline Structure of this compound: The presence of an API can alter the solid-state characteristics of the suppository base. MD simulations can predict these changes, which can influence the melting behavior and drug release profile of the final product.

While specific MD simulation studies on this compound are not yet widely published, the principles have been successfully applied to other lipid-based systems, demonstrating the potential of this technique nih.govnih.gov.

Table 1: Potential Applications of Molecular Dynamics Simulations in this compound Formulation Development

Area of Investigation Potential Insights from MD Simulations Impact on Formulation Development
API-Excipient Compatibility Prediction of miscibility and identification of key intermolecular interactions. Rational selection of APIs suitable for formulation with this compound.
Formulation Stability Understanding the impact of the API on the physical and chemical stability of the glyceride matrix. Design of more stable suppository formulations with longer shelf life.

| Drug Release Mechanisms | Elucidation of the molecular-level events that precede drug dissolution and diffusion. | Tailoring of formulations for specific drug release profiles. |

This table is a representation of potential applications and is not based on specific published data for this compound.

Predictive mathematical models can significantly reduce the time and resources required for formulation development by forecasting drug release kinetics from suppository matrices. Various models, from empirical to mechanistic, can be applied to this compound-based formulations to understand and predict their in vivo performance researchgate.netresearchgate.net.

Commonly used models include:

Higuchi Model: Often used for matrix systems, this model describes drug release as a function of the square root of time, assuming Fickian diffusion is the rate-limiting step.

Korsmeyer-Peppas Model: This model is an extension of the Higuchi model and can be used to analyze the release mechanism when it deviates from Fickian diffusion.

First-Order and Zero-Order Models: These simpler models can also be used to characterize drug release profiles under specific conditions.

By fitting experimental release data to these models, formulators can gain a quantitative understanding of the release mechanism. Furthermore, more complex mechanistic models can be developed to account for the specific properties of this compound and the incorporated API, such as melting behavior, spreading of the molten mass, and drug partitioning between the lipid and aqueous phases nih.gov.

Table 2: Mathematical Models for Predicting Drug Release from this compound

Model Description Potential Application for this compound Formulations
Zero-Order Drug release is constant over time. Useful for drugs with a narrow therapeutic window.
First-Order Release rate is proportional to the amount of drug remaining. Applicable to drugs that are freely soluble in the matrix.
Higuchi Release is proportional to the square root of time, based on Fickian diffusion. Suitable for matrix-based suppositories where the drug is dispersed.

| Korsmeyer-Peppas | Describes drug release when the mechanism is a combination of diffusion and erosion. | Can provide insights into more complex release mechanisms from this compound. |

This table provides a general overview of commonly used release kinetic models.

Exploration in Novel Drug Delivery Architectures

The physical properties of this compound make it a versatile excipient for the development of innovative drug delivery systems beyond traditional suppositories. Its lipidic nature and melting characteristics can be leveraged in microencapsulation and 3D printing technologies.

Microencapsulation is a process where small particles or droplets are surrounded by a coating to create microcapsules. This compound, with its solid fat composition, can serve as a matrix for encapsulating APIs, offering benefits such as taste masking, protection of sensitive drugs, and controlled release ceon.rsresearchgate.netnih.gov.

Potential applications include:

Oral Drug Delivery: Microparticles of this compound containing an API could be formulated into oral dosage forms. The lipid matrix would protect the drug from the harsh environment of the stomach and allow for controlled release in the intestine.

Topical and Transdermal Delivery: The solid lipid microparticles could be incorporated into creams or ointments for sustained release of drugs onto the skin.

Techniques such as spray congealing and melt emulsification could be adapted for the microencapsulation of APIs with this compound. Research in this area would focus on optimizing process parameters to control particle size, drug loading, and release characteristics.

Three-dimensional (3D) printing is revolutionizing pharmaceutical manufacturing by enabling the creation of personalized and complex dosage forms nih.govnih.goveuropeanpharmaceuticalreview.com. Hard fats are being investigated as suitable materials for semi-solid extrusion-based 3D printing of suppositories, offering the potential for on-demand manufacturing of customized doses and shapes mdpi.com.

The integration of this compound into 3D printing processes could lead to:

Personalized Medicine: The ability to print suppositories with patient-specific doses of APIs, which is particularly beneficial for pediatric and geriatric populations nih.gov.

Polypills: The creation of suppositories containing multiple drugs with different release profiles, simplifying complex therapeutic regimens nih.gov.

Complex Geometries: The design of suppositories with intricate internal structures to achieve novel drug release patterns.

A study on the 3D printing of paracetamol suppositories demonstrated the feasibility of using hard fat as a base material, achieving reproducible quality and customizable designs mdpi.com. This indicates a strong potential for the application of this compound in this innovative manufacturing technology.

Table 3: Comparison of Conventional Molding and 3D Printing for Suppository Manufacturing

Feature Conventional Molding 3D Printing with Hard Fat (e.g., this compound)
Customization Limited to available mold sizes and shapes. High degree of customization in dose, size, and shape mdpi.com.
Manufacturing Speed Suitable for large-scale batch production. Slower for large batches but ideal for on-demand and personalized production.
Complexity of Design Simple, solid structures. Ability to create complex internal geometries for controlled release mdpi.com.

| Automation | Can be automated for large-scale production. | Inherently an automated process, reducing manual errors mdpi.com. |

This table is based on general findings in the field of 3D printing of pharmaceuticals.

Sustainability and Green Chemistry Aspects in this compound Production and Use

The pharmaceutical industry is increasingly focusing on sustainable manufacturing practices and the adoption of green chemistry principles chemicalsknowledgehub.compharmaexcipients.comsafic-alcan.comnih.govpharmaindustrial-india.com. For a widely used excipient like this compound, which is derived from vegetable oils, there are significant opportunities to enhance its sustainability profile throughout its lifecycle.

Key areas for future research and development include:

Sustainable Sourcing of Raw Materials: Ensuring that the vegetable oils used in the production of this compound are sourced from sustainable and certified plantations. Gattefossé, the manufacturer of this compound, has expressed a commitment to corporate social responsibility and reducing its carbon emissions gattefosse.com.

Greener Manufacturing Processes: The esterification and interesterification of fatty acids and glycerol (B35011) are the core chemical processes in the production of hard fats gattefossechina.cn. Research into more energy-efficient processes, the use of biocatalysts (enzymes) instead of chemical catalysts, and minimizing waste generation can significantly reduce the environmental impact of production.

Life Cycle Assessment (LCA): Conducting a comprehensive LCA of this compound would provide a detailed understanding of its environmental footprint, from raw material extraction to end-of-life. This would help identify hotspots for improvement and guide future sustainability efforts reading.ac.uk.

Biodegradability and Environmental Fate: As a lipid-based excipient, this compound is expected to be readily biodegradable. Further studies to confirm its environmental fate and ensure it does not pose a risk to ecosystems would be beneficial.

By focusing on these areas, the production and use of this compound can be aligned with the broader goals of a more sustainable and environmentally friendly pharmaceutical industry.

Investigation of Sustainable Sourcing and Manufacturing Processes

The primary components of this compound, a hard fat, are mono-, di-, and triglyceride esters of fatty acids (C10 to C18), which are derived from vegetable oils. gattefosse.compharmaexcipients.com The sustainability of such excipients is therefore intrinsically linked to the agricultural and processing practices of these raw materials.

Key areas of investigation for sustainable sourcing include:

Responsible Agricultural Practices: Research focuses on ensuring that the plant oils used, such as palm or coconut oil, are cultivated in a manner that does not contribute to deforestation or harm to the environment. gattefosse.com

Supply Chain Transparency: A crucial aspect is the ability to trace the raw materials back to their source, ensuring they meet high-quality and sustainability standards. gattefosse.com Manufacturers are increasingly expected to provide this level of transparency.

Green Chemistry in Manufacturing: The esterification and interesterification processes used to manufacture hard fats are being optimized to reduce energy consumption, minimize waste, and utilize environmentally benign catalysts. impag.chgattefossechina.cn The goal is to develop manufacturing routes with a positive impact on the environment and people. impag.ch

Gattefossé, the manufacturer of this compound, emphasizes its commitment to the quality and responsible sourcing of raw materials. gattefosse.com The company is a member of the Roundtable on Sustainable Palm Oil (RSPO), which promotes the use of palm oil meeting stringent sustainability criteria. gattefosse.com This "Quality by Design" approach ensures that sustainability is considered from the initial selection of raw materials through to the final product. impag.ch

Table 1: Key Considerations in Sustainable Sourcing of Hard Fat Excipients

Consideration Area Focus of Investigation Relevance to this compound
Raw Material Origin Ensuring cultivation practices are environmentally sound and socially responsible. The vegetable oils used as precursors must be sourced from sustainable agriculture.
Supply Chain Full traceability from plantation to manufacturing facility. Guarantees adherence to quality and sustainability standards throughout the value chain. gattefosse.com
Manufacturing Process Implementation of "green chemistry" principles to reduce environmental footprint. Optimizing esterification processes to lower energy use and waste generation. impag.ch

| Certifications | Adherence to international sustainability standards (e.g., RSPO). | Demonstrates a commitment to environmentally responsible production. gattefosse.com |

Emerging Analytical Techniques for In-Depth Characterization

The physical properties of hard fat suppository bases, such as their melting behavior, crystallinity, and microstructure, are critical to their performance. safic-alcan.com Emerging analytical techniques offer unprecedented detail in characterizing these properties, leading to a more profound understanding of the material's behavior during manufacturing and drug delivery.

Synchrotron X-ray Diffraction for Real-Time Polymorphic Monitoring

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key characteristic of lipids like the triacylglycerols found in this compound. springernature.com Different polymorphic forms can have different melting points and stability profiles, which can significantly impact the final product's quality and efficacy.

X-ray Powder Diffraction (XRPD) is a fundamental technique for analyzing crystalline materials. nih.gov However, conventional laboratory XRPD can be limited when analyzing complex mixtures or tracking rapid phase transitions. improvedpharma.com Synchrotron X-ray Diffraction (s-XRPD) overcomes these limitations by using a much more brilliant and high-energy X-ray source. springernature.comnih.gov

Advantages of Synchrotron X-ray Diffraction:

High Resolution and Sensitivity: The high intensity of the synchrotron beam allows for the detection of very small amounts of different polymorphic forms within a mixture, which might be missed by conventional techniques. improvedpharma.com

Real-Time Analysis: The speed of s-XRPD enables the real-time monitoring of polymorphic transitions as they occur. researchgate.netnih.gov This is invaluable for studying the effects of temperature changes during the manufacturing and storage of suppositories, allowing researchers to follow crystallization and melting behavior dynamically. springernature.com

Complex Mixture Analysis: s-XRPD can effectively differentiate between overlapping diffraction patterns in complex formulations, providing a clearer picture of the solid-state properties of the excipient. improvedpharma.com

This technique can be used to study how the active pharmaceutical ingredient (API) and manufacturing process parameters influence the crystalline structure of the this compound base, ensuring optimal stability and performance.

Advanced Imaging Techniques for Microstructure Analysis

The microstructure of a suppository base—the spatial arrangement of its components—plays a crucial role in its mechanical properties and drug release characteristics. imaging.org Advanced imaging techniques provide high-resolution, three-dimensional views of this internal structure without destroying the sample.

X-ray computed microtomography (micro-CT) is a powerful non-destructive imaging technique that can be used to visualize the internal structure of solid dosage forms. imaging.org By taking thousands of X-ray images from different angles, a computer can reconstruct a 3D model of the sample's interior. This allows for the detailed analysis of:

Porosity: The size, distribution, and connectivity of pores within the suppository base.

Component Distribution: The spatial arrangement of the API particles within the this compound matrix.

Structural Integrity: The presence of cracks or other defects that could affect the product's mechanical strength.

By providing a mechanistic basis to understand and predict performance, these advanced imaging techniques can be instrumental in troubleshooting manufacturing issues and optimizing the formulation of products using this compound. imaging.org

Table 2: Comparison of Advanced Analytical Techniques

Technique Primary Application for this compound Key Advantages Information Gained
Synchrotron X-ray Diffraction (s-XRPD) Real-time monitoring of crystalline structure and phase transitions. High speed, high resolution, high sensitivity. nih.govimprovedpharma.com Identification of polymorphs, analysis of crystallization kinetics, understanding of solid-state stability.

| X-ray Computed Microtomography (micro-CT) | Non-destructive 3D visualization of internal microstructure. | Non-destructive, provides 3D spatial information. imaging.org | Analysis of porosity, API particle distribution, and detection of internal structural defects. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the thermal behavior and polymorphism of Suppocire CM in formulation studies?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to analyze melting/crystallization profiles and X-ray diffraction (XRD) to identify polymorphic forms. For reproducibility, maintain consistent heating rates (e.g., 5°C/min) and validate results against pharmacopeial standards (e.g., USP). Include triplicate runs to assess variability .

Q. How should researchers design dissolution tests to evaluate drug release kinetics from this compound-based suppositories?

  • Methodological Answer : Employ USP Apparatus I (basket method) with biorelevant media (e.g., pH 4.5 acetate buffer for vaginal formulations or pH 6.8 phosphate buffer for rectal). Monitor drug release at 37°C ± 0.5°C, sampling at fixed intervals (e.g., 15, 30, 60, 120 mins). Compare release profiles using similarity factors (f2 > 50) against control matrices .

Q. What statistical approaches are recommended for analyzing batch-to-batch consistency in this compound's physicochemical properties?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to DSC melting points, hydroxyl values, and hardness data. Use ANOVA with post-hoc Tukey tests to compare means across batches. Report confidence intervals (95%) and control charts for critical parameters like melting range (e.g., 33–35°C for this compound) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro drug release profiles and in vivo bioavailability data when using this compound?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using compartmental pharmacokinetic modeling. Adjust dissolution media to mimic physiological conditions (e.g., surfactant addition for hydrophobic drugs). Validate with crossover trials in animal models, measuring plasma concentration-time profiles .

Q. How can researchers optimize the ratio of this compound to surfactants to enhance hydrophobic drug loading while maintaining matrix integrity?

  • Methodological Answer : Use a Box-Behnken design to vary surfactant concentration (5–15%), this compound content (70–90%), and drug load (5–20%). Assess responses (hardness, dissolution efficiency, stability) via response surface methodology. Validate optimal ratios using accelerated stability testing (40°C/75% RH for 6 months) .

Q. What advanced characterization techniques provide novel insights into this compound's structural-performance relationships?

  • Methodological Answer : Apply synchrotron XRD for high-resolution polymorph mapping and nano-indentation to measure mechanical properties at micron scales. Pair with molecular dynamics simulations to correlate glyceride composition (e.g., C16 vs. C18 chains) with melt behavior .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting dissolution results, replicate experiments under tightly controlled conditions (e.g., media ionic strength, sink conditions). Use multivariate regression to identify confounding variables (e.g., temperature fluctuations >1°C) .
  • Experimental Reproducibility : Document raw material sources (e.g., plant-derived glycerides), processing parameters (e.g., cooling rates during suppository molding), and storage conditions in supplemental materials .
  • Ethical & Compliance Standards : Adhere to ISO 9001 and IPEC guidelines for quality control. Reference pharmacopeial monographs (e.g., USP <1151>) for validation protocols .

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